molecular formula C6H13NO2 B1601191 Methyl 2-methyl-3-(methylamino)propanoate CAS No. 21388-25-0

Methyl 2-methyl-3-(methylamino)propanoate

Cat. No. B1601191
CAS RN: 21388-25-0
M. Wt: 131.17 g/mol
InChI Key: SXSWYMMPWYAQNU-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-(methylamino)propanoate” is a chemical compound with the molecular formula C6H13NO2 . It has an average mass of 131.173 Da and a monoisotopic mass of 131.094635 Da . It is also known by other names such as “2-Methyl-3-methylamino-propionic acid methyl ester” and "3-Methylamino-2-methylpropionic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-(methylamino)propanoate” consists of 9 atoms and 8 bonds . The InChI code for this compound is "1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3" .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-3-(methylamino)propanoate” is a liquid at room temperature . It has a predicted melting point of -29.69°C and a predicted boiling point of approximately 166.4°C at 760 mmHg . The compound has a predicted density of approximately 0.9 g/mL and a refractive index of n20D 1.42 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Enantioselective Catalysis : A study described the enantioselective conjugate addition of diethylzinc to activated nitroolefin methyl 3-nitropropenoate, catalyzed by copper(I) complexes, leading to the synthesis of a β2-homoamino acid. This process highlighted the compound's role in synthesizing amino acids with potential biological significance (Rimkus & Sewald, 2003).
  • Stereoselective Synthesis : Another research effort focused on the efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This synthesis involved hydrogenation of enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary under mild conditions (Zhong et al., 1999).

Pharmacokinetics and Bioavailability

  • Bioavailability in Primates : Research on 2-Amino-3-(methylamino)-propanoic acid (BMAA) assessed its oral bioavailability in cynomolgous monkeys, finding that a significant portion of administered BMAA was absorbed into the systemic circulation, indicating high oral bioavailability. This study provides insights into the pharmacokinetics of similar compounds (Duncan et al., 1992).
  • Blood-Brain Barrier Permeability : Another study investigated the pharmacokinetics and blood-brain barrier permeability of BMAA in rats. The research aimed to better define the role of BMAA and, by extension, related compounds in neurodegenerative diseases. It was found that BMAA's brain uptake was limited by low blood-brain barrier permeability (Duncan et al., 1991).

Safety And Hazards

“Methyl 2-methyl-3-(methylamino)propanoate” is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

methyl 2-methyl-3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(4-7-2)6(8)9-3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWYMMPWYAQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520491
Record name Methyl 2-methyl-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-(methylamino)propanoate

CAS RN

21388-25-0
Record name Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21388-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-methyl-3-(methylamino)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 12.4 g of methylamine in 45 ml of methanol was added with stirring and ice-water cooling a solution of 60.2 g of methyl 2-methylacrylate in 40 ml of methanol over a period of 1 hour. The mixture was allowed to stand at room temperature for 3 days, was evaporated and the residue was distilled at aspirator pressure to give the methyl 2-methyl-3-methylaminopropionate, bp. 57°-59° C./15 mm Hg.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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